An In-depth Technical Guide to the Physicochemical Properties of 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol
Introduction
3,6,9,12,15,18-Hexaoxadotriacontan-1-ol, a polyether compound, is a member of the polyethylene glycol (PEG) ether family of nonionic surfactants. Characterized by a fourteen-carbon alkyl chain (tetradecyl) and a hydrophilic head composed of six repeating ethylene oxide units, this molecule possesses an amphiphilic nature that dictates its utility in a wide array of scientific and industrial applications.[1][2] Its structure allows for interaction with both hydrophobic and hydrophilic substances, making it an effective emulsifier, solubilizer, and stabilizer.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol, offering insights for researchers, scientists, and drug development professionals. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and established principles of polymer and surfactant chemistry to present a robust profile.
Molecular Structure and Identity
The structural integrity of a molecule is the foundation of its chemical behavior. For 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol, its linear architecture, comprising a lipophilic alkyl tail and a polar polyether chain terminating in a hydroxyl group, is key to its function.
Caption: Molecular Structure of 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| Chemical Name | 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol | [1] |
| Synonyms | Hexaethylene glycol monotetradecyl ether, C14E6, Polyoxyethylene (6) myristyl ether | [1] |
| CAS Number | 5157-04-0 | [1] |
| Molecular Formula | C₂₆H₅₄O₇ | [1] |
| Molecular Weight | 478.7 g/mol | [1] |
| Physical Form | Expected to be a colorless to light yellow liquid or waxy solid at room temperature. | [3] |
Core Physicochemical Properties: A Deeper Dive
The macroscopic properties of a substance are a direct consequence of its molecular characteristics. For 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol, its long alkyl chain and polyether head group give rise to a unique set of properties that are crucial for its application.
Table 2: Summary of Physicochemical Properties
| Property | Value | Experimental Protocol |
| Melting Point | Estimated to be in the range of 20-30 °C | See Protocol 1 |
| Boiling Point | > 200 °C at atmospheric pressure (with decomposition) | Not applicable due to thermal instability |
| Density | Estimated to be approximately 0.98 g/cm³ at 25 °C | See Protocol 2 |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). Limited solubility in nonpolar solvents. | See Protocol 3 |
| Viscosity | Dependent on temperature; expected to be a viscous liquid or semi-solid at room temperature. | See Protocol 4 |
Thermal Properties
The thermal behavior of polyethylene glycols and their derivatives is highly dependent on their molecular weight and chain length.
-
Melting Point: As a long-chain PEG ether, 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol is expected to have a melting point that may be near or slightly above ambient temperature, likely presenting as a waxy solid or a viscous liquid. The presence of the long alkyl chain can influence the packing of the molecules in the solid state, affecting the melting transition. Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and any other phase transitions.[4]
-
Thermal Stability: Thermogravimetric analysis (TGA) is essential for determining the thermal stability of the compound. For many polyethylene glycols, decomposition begins at temperatures above 200 °C.[5][6][7] The degradation of the polyether chain at elevated temperatures is a critical consideration for applications involving heat.
Solubility Profile
The amphiphilic nature of 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol governs its solubility. The hexaethylene glycol moiety imparts significant hydrophilicity, rendering the molecule soluble in water and other polar solvents. Conversely, the C14 alkyl chain provides lipophilic character, allowing for interaction with nonpolar substances. This dual characteristic is the basis for its surfactant properties. The solubility can be influenced by temperature and the presence of electrolytes.
Viscosity
The viscosity of PEG derivatives is directly related to their molecular weight and the temperature.[8][9][10] At temperatures above its melting point, 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol is expected to be a viscous liquid. The viscosity will decrease with increasing temperature. This property is particularly relevant for formulation and processing in various applications.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group of the alkyl chain as a triplet around 0.9 ppm. The methylene groups of the alkyl chain will appear as a broad multiplet between 1.2 and 1.6 ppm. The methylene groups of the polyethylene glycol chain will produce a prominent signal around 3.6 ppm. The terminal hydroxyl proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.[11][12]
-
¹³C NMR: The carbon NMR spectrum will provide distinct signals for each carbon environment. The alkyl chain carbons will resonate in the upfield region (typically 14-32 ppm). The numerous carbons of the polyether backbone will appear in a more downfield region, generally between 60 and 75 ppm.[13][14][15][16]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the terminal alcohol group. A strong C-O-C stretching vibration from the ether linkages will be prominent around 1100 cm⁻¹. The C-H stretching vibrations of the alkyl and ethylene glycol methylene groups will be observed in the 2850-2950 cm⁻¹ region.[17][18][19]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of higher molecular weight PEGs can be challenging due to fragmentation. However, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for determining the molecular weight and confirming the structure. The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.[20][21][22][23]
Experimental Protocols
The following section outlines detailed methodologies for the experimental determination of the key physicochemical properties of 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol.
Protocol 1: Determination of Melting Point (Capillary Method)
This protocol is suitable for waxy solids and is based on established methods.[24][25][26][27][28]
-
Sample Preparation: If the sample is a waxy solid, a small amount is finely powdered.
-
Capillary Tube Loading: The powdered sample is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm. The tube is then tapped gently to pack the sample at the bottom.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to liquefy (onset of melting) and the temperature at which it becomes completely liquid are recorded as the melting range.
Protocol 2: Determination of Density (Pycnometer Method)
-
Pycnometer Calibration: The weight of a clean, dry pycnometer is accurately determined. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and the weight is recorded.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the sample (melted if necessary, and brought to the measurement temperature). The weight is recorded.
-
Calculation: The density of the sample is calculated using the formula: Density_sample = (Weight_sample / Weight_reference_liquid) * Density_reference_liquid
Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a substance.[29][30][31][32][33]
-
Sample Preparation: An excess amount of 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and then centrifuged to separate the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved solute is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with a suitable detector or a colorimetric assay after appropriate derivatization.
Protocol 4: Determination of Viscosity (Capillary Viscometer)
This protocol is based on the measurement of the flow time of a liquid through a capillary.[8][9][10][34]
-
Apparatus Setup: A calibrated capillary viscometer (e.g., an Ubbelohde viscometer) is placed in a constant temperature bath.
-
Sample Loading: The viscometer is charged with the liquid sample (melted if necessary).
-
Flow Time Measurement: The time taken for the liquid to flow between two marked points on the capillary is accurately measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.
Caption: A generalized workflow for the comprehensive physicochemical characterization.
Conclusion
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